Etryptamine, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etryptamine, (S)-, can be synthesized through several methods. One common synthetic route involves the reaction of indole with 2-bromoethanamine under basic conditions to form the intermediate 2-(1H-indol-3-yl)ethanamine. This intermediate is then subjected to reductive amination with acetaldehyde to yield etryptamine .
Industrial Production Methods
Industrial production of etryptamine, (S)-, typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Etryptamine, (S)-, undergoes various chemical reactions, including:
Oxidation: Etryptamine can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of etryptamine can yield the corresponding indole derivative.
Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring .
Scientific Research Applications
Etryptamine, (S)-, has several scientific research applications:
Mechanism of Action
Etryptamine, (S)-, exerts its effects primarily through the inhibition of monoamine oxidase and the release of serotonin, norepinephrine, and dopamine . It acts as a non-selective serotonin receptor agonist, affecting various serotonin receptors in the brain . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and entactogenic effects .
Comparison with Similar Compounds
Etryptamine, (S)-, is similar to other tryptamines such as alpha-methyltryptamine and dimethyltryptamine . it is less stimulating and hallucinogenic compared to alpha-methyltryptamine and more closely resembles the effects of entactogens like MDMA . The unique structural features of etryptamine, such as the ethyl group attached to the indole ring, contribute to its distinct pharmacological profile .
List of Similar Compounds
- Alpha-methyltryptamine (AMT)
- Dimethyltryptamine (DMT)
- Psilocybin
- Psilocin
- Bufotenin
Biological Activity
Etryptamine, also known as α-Ethyltryptamine (αET), is a compound belonging to the tryptamine family. It has garnered attention for its diverse biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article explores the biological activity of Etryptamine, focusing on its pharmacodynamics, structure-activity relationships (SAR), and case studies that highlight its effects and mechanisms.
Chemical Structure and Properties
Etryptamine is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₆N₂
- CAS Number : 8367
- Molecular Weight : 188.27 g/mol
Etryptamine's structure allows it to interact with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways.
Pharmacodynamics
Etryptamine acts as a monoamine releasing agent and a serotonin receptor agonist. Its primary pharmacological effects include:
- Serotonin Release : Etryptamine is approximately 10-fold more potent at inducing serotonin release compared to dopamine and 28-fold more potent than norepinephrine .
- Receptor Agonism : It acts as a weak partial agonist at the 5-HT2A serotonin receptor, contributing to its psychoactive effects .
The following table summarizes Etryptamine's potency in inducing monoamine release:
Compound | Serotonin (EC50, nM) | Dopamine (EC50, nM) | Norepinephrine (EC50, nM) |
---|---|---|---|
Etryptamine | 23.2 ± 1.7 | 232 ± 17 | 640 ± 76 |
Tryptamine | 32.6 ± 2.6 | 164 ± 16 | 716 ± 46 |
αMT | 21.7 ± 1.0 | 78.6 ± 4.0 | 112 ± 6 |
1. Neuropharmacological Effects
Research has demonstrated that Etryptamine can serve as a discriminative stimulus in animal models. In studies involving rats trained to distinguish between Etryptamine and saline, it was found that:
- The onset of action for Etryptamine is approximately 30 minutes , with effects lasting for up to 4 hours .
- The effective dose for generalization to its optical isomers was around 1.3 mg/kg , indicating robust behavioral effects .
2. Enzyme Inhibition Studies
Etryptamine derivatives have shown significant enzyme inhibition properties:
- In vitro studies indicate that certain derivatives exhibit potent acetylcholinesterase (AChE) inhibition, with some compounds demonstrating IC50 values lower than standard drugs like donepezil . For instance:
Compound | AChE IC50 (µM) |
---|---|
SR25 | 0.176 |
SR42 | 0.70 |
Donepezil | 1.96 |
These findings suggest that modifications in the tryptamine structure can enhance biological activity significantly.
3. Toxicological Insights
A case study reported a fatal intoxication involving Etryptamine, highlighting the potential risks associated with its use. A young female ingested a beverage containing Etryptamine, leading to severe adverse effects . This underscores the need for caution in its use and further investigation into its safety profile.
Properties
CAS No. |
29854-47-5 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-1-(1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
ZXUMUPVQYAFTLF-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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